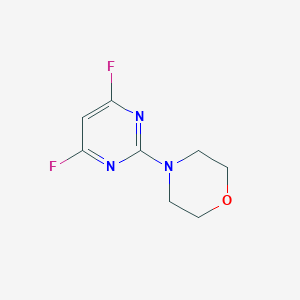

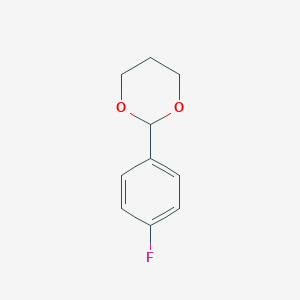

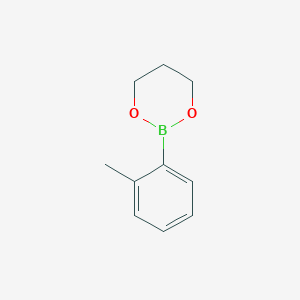

2-Morpholino-4,6-difluoropyrimidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 2-Morpholino-4,6-difluoropyrimidine and related compounds involves palladium-catalyzed cross-coupling reactions using triorganoindium reagents. This methodology allows for the efficient and versatile synthesis of a variety of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions (Martínez et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound and related molecules have been extensively studied. For example, hydrogen-bonded sheet structures have been observed in neutral, anionic, and hydrated 6-amino-2-(morpholin-4-yl)-5-nitrosopyrimidines, demonstrating significant electronic polarization within the pyrimidine components. These structures are effectively planar, with intramolecular N-H...O hydrogen bonds contributing to their stability (Orozco et al., 2008).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including Buchwald–Hartwig amination, to yield compounds with significant biological activity. These reactions highlight the compound's ability to interact with DNA and proteins through π-stacking and/or hydrogen-bonding interactions, indicating its potential in drug discovery and development (Bonacorso et al., 2018).

Physical Properties Analysis

The physical properties of this compound, such as solubility, melting point, and crystalline form, can be influenced by its molecular structure and the presence of functional groups. Studies have shown that crystallization of related compounds can yield polymorphs with different physical properties, which is crucial for pharmaceutical applications (Bowes et al., 2003).

Chemical Properties Analysis

The chemical properties of this compound include its reactivity in various chemical reactions, such as the reaction with morpholine to produce compounds with potential antibacterial properties. These reactions are pivotal for the synthesis of new drugs and highlight the compound's versatility in chemical synthesis (Moradivalikboni et al., 2014).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Modifications

2-Morpholino-4,6-difluoropyrimidine is a crucial intermediate in the synthesis of diverse bioactive compounds. Martínez et al. (2012) highlighted its utility in creating 4,6-disubstituted-2-(4-morpholinyl)pyrimidines through palladium-catalyzed cross-coupling reactions, demonstrating its versatility in generating non-symmetrical pyrimidines functionalized at C-4 and C-6 positions, which are vital for developing various pharmacologically active molecules (Martínez et al., 2012).

Biological Applications

The compound has shown promise in oncology and kinase inhibition, which are pivotal in cancer research. Hobbs et al. (2019) found that 4-(Pyrimidin-4-yl)morpholines, including derivatives of this compound, serve as privileged pharmacophores for PI3K and PIKKs inhibition. Their study underscores the morpholine's role in forming key hydrogen bonding interactions, highlighting its potential in designing selective inhibitors for cancer treatment (Hobbs et al., 2019).

Moreover, compounds derived from this compound have been explored for their antimicrobial properties. Abida et al. (2016) synthesized and evaluated various derivatives for their antimicrobial activity, revealing the chemical framework's potential in developing new antibacterial and antifungal agents (Abida et al., 2016).

Antitumor and Antimicrobial Evaluation

The exploration of this compound derivatives for antitumor activity has yielded promising results. Muhammad et al. (2017) synthesized new morpholinylchalcones and assessed their in vitro activity against human lung cancer and hepatocellular carcinoma cell lines, identifying compounds with significant potential as antitumor agents (Muhammad et al., 2017).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

4-(4,6-difluoropyrimidin-2-yl)morpholine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2N3O/c9-6-5-7(10)12-8(11-6)13-1-3-14-4-2-13/h5H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPCALKMNKGFTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=CC(=N2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F2N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355559 |

Source

|

| Record name | 2-Morpholino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

189003-02-9 |

Source

|

| Record name | 2-Morpholino-4,6-difluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3E)-3-[amino(nitroso)methylidene]-1,2-oxazol-5-yl]methanol](/img/structure/B67665.png)

![Octahydropyrrolo[1,2-a][1,4]diazocine-1,6-dione](/img/structure/B67666.png)

![Ethyl 3-(allylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67693.png)